molecular formula C15H12O4 B11999022 Benzoic acid, 2-hydroxy-, 2-oxo-2-phenylethyl ester CAS No. 55153-16-7

Benzoic acid, 2-hydroxy-, 2-oxo-2-phenylethyl ester

Cat. No.: B11999022
CAS No.: 55153-16-7
M. Wt: 256.25 g/mol
InChI Key: ALDPCROMRXIHET-UHFFFAOYSA-N
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Description

H12O3. It belongs to the class of aromatic esters and is commonly used in perfumery and cosmetics due to its pleasant floral scent. The compound is a colorless to pale yellow liquid with a sweet, balsamic odor .

Preparation Methods

Synthetic Routes:

    Esterification: Benzyl salicylate can be synthesized by esterifying salicylic acid with benzyl alcohol. The reaction is typically catalyzed by an acid (e.g., sulfuric acid) and occurs under reflux conditions.

    Friedel-Crafts Acylation: Another method involves acylating benzene with salicylic acid using an acyl chloride (such as benzoyl chloride) in the presence of a Lewis acid catalyst (e.g., aluminum chloride).

Industrial Production: Benzyl salicylate is industrially produced through the esterification process, often using benzyl alcohol and salicylic acid as starting materials.

Chemical Reactions Analysis

Reactions:

    Hydrolysis: Benzyl salicylate can undergo hydrolysis in the presence of water or an aqueous base, yielding salicylic acid and benzyl alcohol.

    Oxidation: Under oxidative conditions, benzyl salicylate can be converted to salicylic acid.

    Reduction: Reduction of benzyl salicylate leads to benzyl alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, similar to other aromatic compounds.

Common Reagents and Conditions:

    Hydrolysis: Water or aqueous base (e.g., sodium hydroxide).

    Oxidation: Oxidizing agents (e.g., potassium permanganate, chromic acid).

    Reduction: Reducing agents (e.g., lithium aluminum hydride).

    Substitution: Lewis acids (e.g., aluminum chloride) for Friedel-Crafts reactions.

Major Products:
  • Hydrolysis: Salicylic acid and benzyl alcohol.
  • Oxidation: Salicylic acid.
  • Reduction: Benzyl alcohol.

Scientific Research Applications

Benzyl salicylate finds applications beyond perfumery:

    UV Absorber: It absorbs UV radiation and is used in sunscreens and cosmetic products.

    Anti-Inflammatory Properties: Salicylic acid, one of its hydrolysis products, has anti-inflammatory effects and is used in dermatology.

    Flavor and Fragrance Industry: Benzyl salicylate contributes to floral and balsamic scents in perfumes and lotions.

Mechanism of Action

The exact mechanism of benzyl salicylate’s effects is not fully elucidated. its UV-absorbing properties protect skin from UV damage, and salicylic acid’s anti-inflammatory action benefits skin health.

Comparison with Similar Compounds

Benzyl salicylate is unique due to its combination of salicylic acid and benzyl alcohol moieties. Similar compounds include:

Properties

55153-16-7

Molecular Formula

C15H12O4

Molecular Weight

256.25 g/mol

IUPAC Name

phenacyl 2-hydroxybenzoate

InChI

InChI=1S/C15H12O4/c16-13-9-5-4-8-12(13)15(18)19-10-14(17)11-6-2-1-3-7-11/h1-9,16H,10H2

InChI Key

ALDPCROMRXIHET-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)COC(=O)C2=CC=CC=C2O

Origin of Product

United States

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